molecular formula C27H21NO B14413488 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole CAS No. 84746-55-4

3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole

Cat. No.: B14413488
CAS No.: 84746-55-4
M. Wt: 375.5 g/mol
InChI Key: RZUMMQBRHZKQKS-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to a carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halides or nitro groups .

Scientific Research Applications

3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Hydroxyphenyl)ethenyl]-9-phenyl-9H-carbazole
  • 3-[2-(4-Methylphenyl)ethenyl]-9-phenyl-9H-carbazole
  • 3-[2-(4-Chlorophenyl)ethenyl]-9-phenyl-9H-carbazole

Uniqueness

What sets 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole apart is its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications such as organic electronics and pharmaceuticals .

Properties

CAS No.

84746-55-4

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethenyl]-9-phenylcarbazole

InChI

InChI=1S/C27H21NO/c1-29-23-16-13-20(14-17-23)11-12-21-15-18-27-25(19-21)24-9-5-6-10-26(24)28(27)22-7-3-2-4-8-22/h2-19H,1H3

InChI Key

RZUMMQBRHZKQKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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